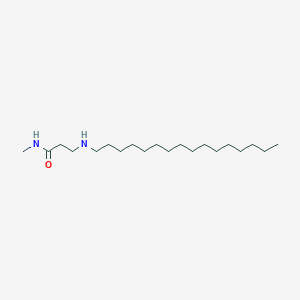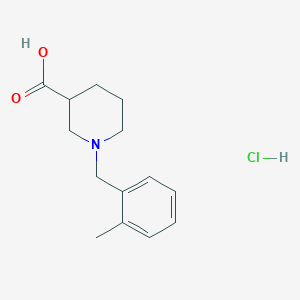![molecular formula C21H30N2O B1389198 N1-[2-(2,6-dimethylphenoxy)propyl]-N4,N4-diethyl-1,4-benzenediamine CAS No. 1040683-10-0](/img/structure/B1389198.png)
N1-[2-(2,6-dimethylphenoxy)propyl]-N4,N4-diethyl-1,4-benzenediamine
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(2,6-dimethylphenoxy)propyl]-N4,N4-diethyl-1,4-benzenediamine typically involves the reaction of 2,6-dimethylphenol with propylene oxide to form 2-(2,6-dimethylphenoxy)propanol. This intermediate is then reacted with N,N-diethyl-1,4-benzenediamine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of catalysts, controlled reaction environments, and purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
N1-[2-(2,6-dimethylphenoxy)propyl]-N4,N4-diethyl-1,4-benzenediamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic or quinone derivatives, while reduction may produce amine or alcohol derivatives .
Aplicaciones Científicas De Investigación
N1-[2-(2,6-dimethylphenoxy)propyl]-N4,N4-diethyl-1,4-benzenediamine is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and analytical chemistry.
Biology: In studies involving protein interactions and cellular processes.
Medicine: For research purposes, particularly in the development of new therapeutic agents.
Industry: In the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of N1-[2-(2,6-dimethylphenoxy)propyl]-N4,N4-diethyl-1,4-benzenediamine involves its interaction with specific molecular targets and pathways. These interactions can modulate various biochemical processes, such as enzyme activity, protein-protein interactions, and signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N1-[2-(2,6-dimethylphenoxy)propyl]-N4,N4-diethyl-1,4-benzenediamine include:
- N1-[2-(2,6-dimethylphenoxy)ethyl]-N4,N4-diethyl-1,4-benzenediamine
- N1-[2-(2,6-dimethylphenoxy)propyl]-N4,N4-dimethyl-1,4-benzenediamine
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. These properties make it valuable for specialized research applications .
Propiedades
IUPAC Name |
1-N-[2-(2,6-dimethylphenoxy)propyl]-4-N,4-N-diethylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O/c1-6-23(7-2)20-13-11-19(12-14-20)22-15-18(5)24-21-16(3)9-8-10-17(21)4/h8-14,18,22H,6-7,15H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUWIYLGUPAEQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NCC(C)OC2=C(C=CC=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Sec-butoxy)-N-[4-(hexyloxy)benzyl]aniline](/img/structure/B1389116.png)
![3-(Sec-butoxy)-N-[2-(phenethyloxy)benzyl]aniline](/img/structure/B1389117.png)

![3,5-Dichloro-N-[4-(heptyloxy)benzyl]aniline](/img/structure/B1389121.png)
![N-[2-(4-Isopropylphenoxy)propyl]-3-methoxyaniline](/img/structure/B1389122.png)

![N-[2-(2-Chlorophenoxy)propyl]-3-(trifluoromethyl)aniline](/img/structure/B1389127.png)




![methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1389136.png)

